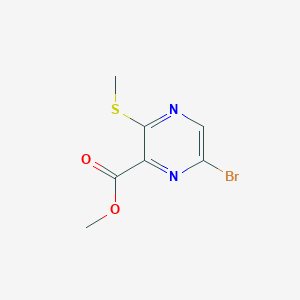
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate
Description
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2S It is a pyrazine derivative, characterized by the presence of a bromine atom at the 6th position, a methylthio group at the 3rd position, and a carboxylate ester group at the 2nd position
Properties
Molecular Formula |
C7H7BrN2O2S |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
methyl 6-bromo-3-methylsulfanylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-7(11)5-6(13-2)9-3-4(8)10-5/h3H,1-2H3 |
InChI Key |
YVZKHCPYLSKXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1SC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate typically involves the bromination of a pyrazine precursor followed by esterification and methylation reactions. One common method includes:
Bromination: The starting pyrazine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Esterification: The brominated pyrazine is then subjected to esterification using methanol and a catalyst such as sulfuric acid to form the carboxylate ester.
Methylation: Finally, the methylthio group is introduced by reacting the esterified compound with a methylthiolating agent like dimethyl sulfide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyrazine ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of various substituted pyrazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazine derivatives.
Coupling: Formation of biaryl or vinyl-pyrazine derivatives.
Scientific Research Applications
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylthio groups can enhance binding affinity and specificity to the target sites, while the carboxylate ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: Similar structure but with a methylamino group instead of a methylthio group.
Methyl 6-bromo-3-chloropyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of a methylthio group.
2-Methyl-3-(methylthio)pyrazine: Lacks the carboxylate ester group.
Uniqueness
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate is unique due to the combination of its bromine, methylthio, and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


